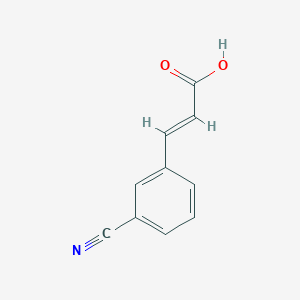

3-Cyanocinnamic acid

Vue d'ensemble

Description

3-Cyanocinnamic Acid is an organic compound used in various industries for its unique properties . It is used to synthesize triazoles with antifungal activities and to prepare aminocyclohexylethyl-substituted methylsulfonyloxy and methylsulfonyl tetrahydrobenzazepines as dopamine receptor antagonists and antipsychotics . It is also used as an organic synthesis intermediate .

Synthesis Analysis

The synthesis of 3-Cyanocinnamic Acid involves various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .Molecular Structure Analysis

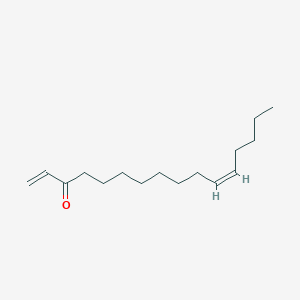

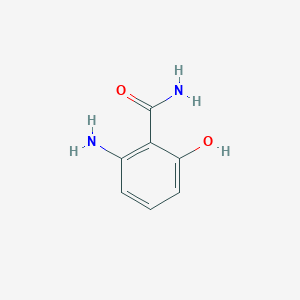

The molecular formula of 3-Cyanocinnamic Acid is C10H7NO2 . Its average mass is 173.168 Da and its mono-isotopic mass is 173.047684 Da . The molecular structure of 3-Cyanocinnamic Acid is influenced by various factors such as the number of exchangeable protons at the head group, molecular weight, logP, UV-Vis, and sulfatide detection sensitivity .Chemical Reactions Analysis

3-Cyanocinnamic Acid exhibits unusual [2 + 2] topochemical cycloadditions. The seeming difference in the topochemical [2 + 2] photoreactivity of 3-cyanocinnamic acid and 4-cyanocinnamic acid is caused by differing degrees of ease of molecular motion in the crystals . The unreactive 3-cyanocinnamic acid becomes reactive when heated to 130 °C .Physical And Chemical Properties Analysis

3-Cyanocinnamic Acid has a molecular weight of 173.168 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 357.9±25.0 °C at 760 mmHg . The melting point is not available . The flash point is 170.3±23.2 °C .Applications De Recherche Scientifique

Topochemical [2 + 2] Cycloadditions

3-Cyanocinnamic acid exhibits unique behavior in solid-state photochemical reactions. It undergoes [2 + 2] topochemical cycloadditions, which are temperature-dependent . This property is significant for the development of new photoreactive materials that can be used in the manufacturing of fine chemicals and pharmaceuticals.

Antimicrobial Activity

Cinnamic acid derivatives, including 3-Cyanocinnamic acid, have been studied for their antimicrobial properties. These compounds can be synthesized with various substituents to enhance their efficacy against bacterial strains, making them potential candidates for developing new antibacterial agents .

Anticancer Potential

Research has indicated that certain cinnamic acid derivatives demonstrate potent anticancer activity. The structural flexibility of 3-Cyanocinnamic acid allows for the creation of novel compounds that could be more effective than standard drugs in treating cancer .

Antimalarial Applications

The modification of cinnamic acid derivatives has led to compounds with significant antimalarial activity. 3-Cyanocinnamic acid serves as a precursor in synthesizing these derivatives, contributing to the fight against malaria .

Neuroprotective Effects

Studies have reported that cinnamic acid derivatives can prevent alpha-synuclein amyloid transformation, which is beneficial in treating neurodegenerative diseases like Parkinson’s disease. 3-Cyanocinnamic acid’s derivatives could be explored further for their neuroprotective effects .

Antioxidant and Hypolipidemic Properties

Substituted 3-phenylacrylic acid derivatives, which include 3-Cyanocinnamic acid, have been designed to attain antioxidant and hypolipidemic properties. These properties are crucial for preventing or restoring pathological conditions implicating degeneration and oxidative stress .

Safety and Hazards

Mécanisme D'action

- Role : It likely interacts with enzymes or receptors related to cell signaling, metabolism, or inflammation .

- Downstream Effects : 3-CCA might impact pathways like the phenylpropanoid pathway, which leads to the biosynthesis of lignols, flavonoids, and other natural products .

Target of Action

Biochemical Pathways

Action Environment

Propriétés

IUPAC Name |

(E)-3-(3-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYFZKRRQZYAJI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanocinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that 3-cyanocinnamic acid exhibits temperature-dependent photoreactivity in its solid state. What causes this phenomenon?

A1: The differing photoreactivities of 3-cyanocinnamic acid at various temperatures stem from the concept of topochemical control in solid-state reactions. The paper demonstrates that while 3-cyanocinnamic acid is unreactive at room temperature, heating it to 130°C induces molecular motion within the crystal lattice. This increased motion allows the molecules to adopt a more favorable orientation for the [2+2] cycloaddition reaction to occur when exposed to UV light []. Essentially, the heat provides the energy needed to overcome the activation barrier for the reaction in the solid state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)